molecular formula C9H9ClO4 B12890899 (5-Acetyl-4-chlorofuran-2-yl)methyl acetate CAS No. 96328-19-7

(5-Acetyl-4-chlorofuran-2-yl)methyl acetate

Cat. No.: B12890899
CAS No.: 96328-19-7
M. Wt: 216.62 g/mol
InChI Key: WHDMCHMZRKQHCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate typically involves the acetylation of 4-chlorofuran-2-ylmethanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The purification process may include additional steps such as recrystallization and distillation to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

(5-Acetyl-4-chlorofuran-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Acetyl-4-chlorofuran-2-yl)methyl acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Acetyl-4-chlorofuran-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both acetyl and chlorine substituents on the furan ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

96328-19-7

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

(5-acetyl-4-chlorofuran-2-yl)methyl acetate

InChI

InChI=1S/C9H9ClO4/c1-5(11)9-8(10)3-7(14-9)4-13-6(2)12/h3H,4H2,1-2H3

InChI Key

WHDMCHMZRKQHCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(O1)COC(=O)C)Cl

Origin of Product

United States

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